N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolylthio)propanamide
Description
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(4-methylphenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS/c1-16-10-12-17(13-11-16)28-15-14-22(27)24-19-7-3-2-6-18(19)23-25-20-8-4-5-9-21(20)26-23/h2-13H,14-15H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCVHUWSAAQLRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolylthio)propanamide typically involves multiple steps, starting with the formation of the benzimidazole ring. This can be achieved by reacting o-phenylenediamine with an appropriate aldehyde under acidic conditions. The resulting benzimidazole derivative is then subjected to further reactions to introduce the phenyl and thioether groups.
A common synthetic route involves:
Formation of Benzimidazole Ring: Reacting o-phenylenediamine with an aromatic aldehyde in the presence of an acid catalyst.
Introduction of Phenyl Group: Coupling the benzimidazole derivative with a phenyl halide using a palladium-catalyzed cross-coupling reaction.
Thioether Formation: Reacting the intermediate with p-tolylthiol under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the benzimidazole ring or the thioether group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and benzimidazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzimidazole derivatives, reduced thioether derivatives.
Substitution: Various substituted benzimidazole and phenyl derivatives.
Scientific Research Applications
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolylthio)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolylthio)propanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The benzimidazole ring is known to interact with DNA, proteins, and other biomolecules, which can lead to various biological effects such as apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Benzimidazole-Propanamide Derivatives
2-(1-Methyl-1H-Benzo[d]imidazol-2-yl)-N-(5-Methylisoxazol-3-yl)propanamide (Compound 8)
- Structural Features : Retains the benzimidazole core but replaces the p-tolylthio group with a 5-methylisoxazole substituent. The addition of a methyl group on the benzimidazole nitrogen alters electronic properties .
- Synthesis & Characterization : Synthesized via condensation reactions, confirmed by IR (NHCO at 3265 cm⁻¹, CO at 1678 cm⁻¹), ¹H NMR (δ 2.32 ppm for CH₃), and MS (m/z 284 [M⁺]) .
- The isoxazole group may reduce potency compared to thioether-containing analogues .
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-Dinitrophenyl)benzamide (W1)
Key Differences :
- Substituent Effects : The p-tolylthio group in the target compound offers better metabolic stability than the dinitrophenyl group in W1, which may confer toxicity .
- Activity Trends : Thioether-containing compounds (e.g., W1, target compound) generally outperform isoxazole derivatives in bioactivity, suggesting the sulfur atom’s critical role .
Heterocycle-Substituted Propanamides
2-(4-Isobutylphenyl)-N-(6-Methyl-1,3-Benzothiazol-2-yl)propanamide
- Structural Features : Replaces benzimidazole with benzothiazole, a related heterocycle with distinct electronic properties due to sulfur and nitrogen positioning.
- The isobutylphenyl group may enhance blood-brain barrier penetration compared to p-tolylthio .
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-Fluoro-[1,1’-biphenyl]-4-yl)propanamide
Key Differences :
Functional Group Variations
1-((2R,4R)-2-(1H-Benzo[d]imidazol-2-yl)-1-Methylpiperidin-4-yl)-3-(4-Cyanophenyl)urea Maleate
- Structural Features : Replaces propanamide with urea, introducing hydrogen-bonding capacity. The piperidine ring adds conformational rigidity.
- Applications : Patent data highlight crystalline forms for enhanced stability, suggesting utility in formulations. Urea derivatives often inhibit proteases or kinases .
N-(3-Chloro-4-Methylphenyl)-N’-(2-Methylbenzoyl)thiourea
Biological Activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolylthio)propanamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a benzimidazole moiety, which is known for its diverse biological properties, including antimicrobial and anticancer activities.
Research indicates that benzimidazole derivatives often exert their biological effects through various mechanisms:
- Enzyme Inhibition : Many benzimidazole compounds act as inhibitors of key enzymes involved in metabolic pathways. For instance, studies have shown that derivatives can inhibit α-glucosidase, an enzyme critical in carbohydrate metabolism, leading to potential applications in managing diabetes .
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism often involves disrupting cellular processes or inhibiting essential enzymes in microbial cells .
Antidiabetic Potential
A study evaluated the efficacy of related benzimidazole compounds as α-glucosidase inhibitors. The most promising derivatives exhibited IC50 values as low as 0.71 µM, indicating potent inhibition. The non-cytotoxic nature of these compounds was confirmed through cell viability assays on liver cells (LO2) .
Antimicrobial Effects
The antimicrobial efficacy of related benzimidazole derivatives was assessed against several strains:
- Staphylococcus aureus : MIC values < 1 µg/mL were recorded for some derivatives.
- Candida albicans : Compounds demonstrated MIC values ranging from 3.9 to 7.8 µg/mL .
Case Studies
- In Vivo Studies : A pharmacodynamic study on one derivative showed significant hypoglycemic activity in diabetic animal models, comparable to acarbose, a standard antidiabetic drug. This suggests potential therapeutic use in managing type 2 diabetes .
- Molecular Docking Studies : Molecular docking simulations indicated that the compound binds effectively at the allosteric site of α-glucosidase, providing insights into its mechanism of action and supporting its role as a non-competitive inhibitor .
Comparative Analysis Table
| Property | This compound | Related Compounds |
|---|---|---|
| Molecular Formula | C21H20N2S | Varies |
| IC50 (α-glucosidase) | 0.71 µM | 2.09 µM (another derivative) |
| Antimicrobial Activity (MIC) | < 1 µg/mL (S. aureus) | Varies |
| Cytotoxicity | Non-cytotoxic against LO2 cells | Varies |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolylthio)propanamide, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the benzimidazole core via cyclization of o-phenylenediamine derivatives under acidic conditions. The propanamide chain is introduced via nucleophilic substitution or coupling reactions, followed by thioether formation using p-tolylthiol. Key steps include Claisen-Schmidt condensations and TLC monitoring for intermediate purity . Final purification employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Purity is confirmed via HPLC (>95% threshold) and melting point consistency .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Identifies proton environments (e.g., benzimidazole NH at δ 12.5–13.5 ppm, aromatic protons, and p-tolylthio methyl at δ 2.3–2.5 ppm) .
- HRMS : Confirms molecular weight (e.g., [M+H]+ peak matching theoretical mass within 5 ppm error) .
- IR Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and benzimidazole ring vibrations (~1450 cm⁻¹) .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize assays aligned with structural analogs:
- Antimicrobial : Broth microdilution (MIC determination against S. aureus and C. albicans) .
- Anticancer : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50 calculations .
- Apoptosis Markers : Western blotting for caspase-3/9 activation .
Advanced Research Questions
Q. What strategies elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
- Pathway Analysis : RNA-seq or phosphoproteomics to map signaling disruptions (e.g., p53 upregulation observed in benzimidazole-chalcone analogs) .
- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibitory activity .
Q. How do structural modifications (e.g., p-tolylthio vs. nitrothiophene) impact bioactivity?
- Methodological Answer : Conduct comparative SAR studies:
- Replace p-tolylthio with electron-withdrawing groups (e.g., nitrothiophene in ) to assess changes in antimicrobial potency .
- Use molecular docking (AutoDock Vina) to predict binding affinity shifts in target proteins (e.g., fungal CYP51) .
- Validate with in vitro assays, noting that chlorination or fluorination of aryl groups often enhances membrane permeability .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Standardize Assays : Control variables (e.g., cell passage number, serum concentration) to minimize inter-lab variability .
- Meta-Analysis : Pool data from analogs (e.g., ’s comparative table) to identify trends masked by small sample sizes .
- Validate with Orthogonal Methods : Confirm antifungal activity via both broth dilution and time-kill assays .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding stability in lipid bilayers (GROMACS) to assess membrane penetration .
- Docking Studies : Use Schrödinger Suite for virtual screening against homology models of targets (e.g., tubulin for anticancer activity) .
- QSAR Modeling : Train models on benzimidazole datasets to predict ADMET properties .
Q. How does stereochemistry influence the compound’s efficacy, and how can enantiomers be resolved?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak columns (e.g., AD-H) with hexane/isopropanol gradients to separate enantiomers .
- Circular Dichroism (CD) : Compare spectra of isolated enantiomers to correlate configuration with activity .
- Crystallography : Solve crystal structures of enantiomer-protein complexes (e.g., PDB deposition) to identify binding disparities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
